Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number
An In-Depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a compound of interest in contemporary medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, indicating its status as a potentially novel research compound, this document will leverage data from the closely related structure, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 185847-84-1)[1][2][3]. By examining established synthetic routes for analogous N-substituted 2- and 4-pyridones and the vast pharmacological landscape of dihydropyridine derivatives, we can construct a robust framework for its synthesis, characterization, and potential applications in drug discovery.
The 1,4-dihydropyridine scaffold is a cornerstone in pharmaceutical development, most notably as L-type calcium channel blockers for treating cardiovascular diseases.[4][5]. Modifications to this core structure offer a fertile ground for developing novel therapeutics with a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties[6][7]. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of this specific dihydropyridinone derivative.
Synthesis and Mechanistic Considerations
The synthesis of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be envisioned through a multi-step process. A plausible synthetic strategy involves the initial formation of the N-protected 4-pyridone ring, followed by the introduction of the benzyl group at the 2-position.
Synthesis of the N-Cbz-4-oxodihydropyridine Core
The carbobenzyloxy (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by hydrogenolysis.[8][9]. The synthesis of the core structure, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, serves as the foundational step.
A potential synthetic pathway could involve the Dieckmann condensation of a suitably substituted acyclic precursor. An alternative, and often more direct route, is the modification of a pre-formed heterocyclic ring. For instance, the synthesis of N-benzyl-4-piperidone often involves a one-pot reaction of benzylamine and an acrylic ester through addition, condensation, hydrolysis, and decarboxylation steps[10].
Introduction of the 2-Benzyl Substituent
With the N-Cbz-4-oxodihydropyridine core in hand, the next critical step is the introduction of the benzyl group at the C2 position. This can be a challenging transformation and may require strategic activation of the C2 position. One potential approach involves the formation of an enolate or a related nucleophilic species, followed by reaction with a benzyl electrophile, such as benzyl bromide. The choice of base and reaction conditions would be critical to control the regioselectivity of this alkylation.
Alternatively, a [4+2] cycloaddition approach using in situ generated azadienes from N-propargylamines and active methylene compounds has been shown to be effective for the synthesis of substituted 2-pyridones[11].
Below is a diagram illustrating a plausible synthetic workflow.
Caption: Plausible synthetic workflow for the target compound.
Physicochemical Properties and Structural Characterization
The predicted physicochemical properties of the parent compound, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, provide a baseline for understanding the target molecule.
| Property | Predicted Value |
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol [3] |
| Melting Point | 72-73 °C[3] |
| Boiling Point | 382.2±42.0 °C[3] |
| Density | 1.245±0.06 g/cm3 [3] |
| pKa | -4.31±0.20[3] |
The structural elucidation of the final product would rely on a combination of standard spectroscopic techniques.
Spectroscopic Characterization Protocol
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR would be essential for confirming the structure. The proton NMR spectrum is expected to show characteristic signals for the two distinct benzyl groups, as well as the protons on the dihydropyridine ring.[12][13].
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[14].
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Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the ketone (C=O) and the carbamate carbonyl groups.[12][13].
Potential Applications in Drug Discovery and Medicinal Chemistry
The dihydropyridine and dihydropyrimidinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6][15].
Calcium Channel Modulation
The primary and most well-established therapeutic application of 1,4-dihydropyridines is the modulation of L-type calcium channels, leading to their widespread use as antihypertensive agents.[4][5]. The introduction of a second benzyl group at the 2-position could significantly alter the compound's binding affinity and selectivity for different calcium channel subtypes.
Anticancer and Other Therapeutic Areas
Derivatives of dihydropyridines and related heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including:
The specific substitution pattern of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate makes it an interesting candidate for screening against a variety of therapeutic targets. For instance, substituted pyridones have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy[17].
The following diagram illustrates the potential therapeutic applications stemming from the core dihydropyridine structure.
Caption: Potential therapeutic avenues for dihydropyridine derivatives.
Detailed Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the synthesis and characterization of the title compound, based on established methodologies for similar structures.
Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analogue)
This protocol is adapted from general procedures for the synthesis of N-substituted piperidones[10].
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Reaction Setup : To a solution of benzylamine (1.0 eq) in a suitable alcoholic solvent, add an acrylate derivative (2.2 eq) dropwise at room temperature.
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Reaction Progression : Heat the mixture to 50-60°C and maintain for several hours, monitoring the reaction by TLC.
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Cyclization : After the initial addition is complete, add a strong base (e.g., sodium ethoxide) and heat to reflux to induce cyclization.
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Hydrolysis and Decarboxylation : Upon completion of the cyclization, add an aqueous acid solution and heat to facilitate hydrolysis and decarboxylation.
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Workup and Purification : Neutralize the reaction mixture, extract with an organic solvent, and purify the crude product by column chromatography to yield the desired N-benzyl-4-piperidone.
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N-Protection : The resulting piperidone can then be N-protected using benzyl chloroformate under Schotten-Baumann conditions[8].
Benzylation at the C2 Position
This protocol is based on general principles of α-alkylation of ketones.
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Enolate Formation : Dissolve the N-Cbz-4-oxodihydropyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
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Alkylation : After stirring for 30-60 minutes, add benzyl bromide (1.2 eq) dropwise.
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Quenching and Workup : Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Conclusion
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate represents a promising, albeit underexplored, scaffold for the development of novel therapeutics. By leveraging established synthetic methodologies for related dihydropyridine and pyridone systems, researchers can efficiently access this molecule for further investigation. Its structural similarity to known pharmacologically active compounds, particularly calcium channel blockers, suggests a high potential for biological activity. This guide provides a solid foundation for initiating research into the synthesis, characterization, and therapeutic evaluation of this intriguing compound.
References
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